Potassium tetrafluoroborate

Catalog No.
S1503890
CAS No.
14075-53-7
M.F
BF4K
M. Wt
125.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium tetrafluoroborate

CAS Number

14075-53-7

Product Name

Potassium tetrafluoroborate

IUPAC Name

potassium;tetrafluoroborate

Molecular Formula

BF4K

Molecular Weight

125.91 g/mol

InChI

InChI=1S/BF4.K/c2-1(3,4)5;/q-1;+1

InChI Key

AKEBROIVCDHVSD-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.[K+]

Canonical SMILES

[B-](F)(F)(F)F.[K+]

Isomeric SMILES

[B-](F)(F)(F)F.[K+]

Electrolyte Additive:

  • KBF₄ is being investigated as an additive for electrolytes in lithium-ion and potassium-ion batteries. It can improve the stability and performance of these batteries by:
    • Forming a protective film on the electrode surfaces, which can prevent them from degradation [].
    • Enhancing the conductivity of the electrolyte [].

Perovskite Solar Cell Development:

  • KBF₄ can be used as an additive to perovskite precursor solutions. Perovskites are a promising class of materials for solar cells due to their high efficiency and low-cost potential. KBF₄ can help to:
    • Improve the film formation of perovskites [].
    • Enhance the stability of perovskite solar cells [].

Organic Synthesis:

  • KBF₄ is a versatile Lewis acid catalyst, meaning it can accept electron pairs from other molecules. This property makes it useful for various organic reactions, such as:
    • Aldol condensations [].
    • Friedel-Crafts reactions [].

Other Applications:

  • KBF₄ finds use in various other scientific research areas, including:
    • Nuclear magnetic resonance (NMR) spectroscopy as a shift reagent [].
    • Material science for the preparation of specific materials [].

Potassium tetrafluoroborate is an inorganic compound with the chemical formula KBF₄. It consists of potassium cations (K⁺) and tetrafluoroborate anions (BF₄⁻). This compound typically appears as a white to light gray crystalline solid and is known for its moisture sensitivity. It has a melting point of approximately 470 °C and is soluble in water at a rate of about 4.4 g/L at 20 °C .

Potassium tetrafluoroborate is utilized in various industrial applications, including as an active filler in resin-bonded abrasives and as a reagent in chemical synthesis. Its unique properties make it valuable in electrochemical processes and the production of other fluoride salts .

, particularly those involving fluorine chemistry. It can act as a source of tetrafluoroborate ions, which can react with metal ions to form complexes or precipitates. For instance:

  • Formation of Boron Trifluoride: When treated with acids, potassium tetrafluoroborate can release boron trifluoride gas, which is useful in organic synthesis.
  • Metal Complexes: The tetrafluoroborate ion can coordinate with transition metals, forming stable complexes that are often used in catalysis .

Potassium tetrafluoroborate can be synthesized through several methods:

  • Neutralization Reaction: By reacting boron trifluoride with potassium fluoride in a controlled environment, potassium tetrafluoroborate can be formed:
    BF3+KFKBF4\text{BF}_3+\text{KF}\rightarrow \text{KBF}_4
  • Direct Fluorination: Another method involves the direct fluorination of boron compounds using fluorine gas under specific conditions to yield potassium tetrafluoroborate.
  • Precipitation Method: Mixing solutions of potassium chloride and sodium tetrafluoroborate can also lead to the precipitation of potassium tetrafluoroborate:
    KCl+NaBF4KBF4+NaCl\text{KCl}+\text{NaBF}_4\rightarrow \text{KBF}_4+\text{NaCl}

Potassium tetrafluoroborate has several important applications:

  • Abrasives: It serves as an active filler in resin-bonded abrasives, enhancing their performance.
  • Electrochemical Processes: It is used as an electrolyte or additive in various electrochemical applications, including batteries and electroplating.
  • Synthesis of Fluoride Salts: It acts as a precursor for the synthesis of other fluoride compounds, including boron trifluoride.
  • Solar Cells: In recent studies, it has been used as an additive in perovskite precursor solutions for improving the efficiency of solar cells .

Research on the interactions of potassium tetrafluoroborate with other compounds is ongoing. Its ability to form complexes with metal ions makes it a subject of interest in coordination chemistry. Additionally, studies focusing on its solubility and reactivity in different solvents are crucial for understanding its role in various chemical processes.

Several compounds share similarities with potassium tetrafluoroborate, particularly within the category of boron fluorides. Here are some comparable compounds:

Compound NameFormulaUnique Features
Sodium tetrafluoroborateNaBF₄Used similarly but has different solubility properties
Lithium tetrafluoroborateLiBF₄Often used in specialized applications like batteries
Ammonium tetrafluoroborateNH₄BF₄Soluble in water; used in various chemical syntheses

Uniqueness: Potassium tetrafluoroborate is distinct due to its specific solubility characteristics and its role as an active filler in abrasives, which may not be as pronounced in other similar compounds. Its use in solar cell technology also sets it apart from others within this category.

Conventional Hydrofluoric Acid-Based Synthesis Routes

The most established method for KBF₄ production involves the reaction of hydrofluoric acid (HF) with boric acid (H₃BO₃), followed by neutralization with potassium hydroxide (KOH) or potassium carbonate (K₂CO₃). The process occurs in two stages:

  • Fluoroboric Acid Formation:
    $$ 4\text{HF} + \text{H}3\text{BO}3 \rightarrow \text{HBF}4 + 3\text{H}2\text{O} $$
    This exothermic reaction requires precise temperature control (<40°C) to prevent HF volatilization and side reactions.
  • Neutralization:
    $$ \text{HBF}4 + \text{KOH} \rightarrow \text{KBF}4 + \text{H}2\text{O} $$
    Alternatively, K₂CO₃ may be used:
    $$ 2\text{HBF}
    4 + \text{K}2\text{CO}3 \rightarrow 2\text{KBF}4 + \text{CO}2\uparrow + \text{H}_2\text{O} $$
    The precipitated KBF₄ is centrifuged, washed, and dried, yielding a purity of >96%.

Reaction Kinetics:

  • The dissolution rate of KF in dimethylformamide (DMF) controls the fluorination efficiency, with a homogeneous rate constant of $$ 640 \pm 250 \, \text{mol}^{-1} \, \text{cm}^3 \, \text{s}^{-1} $$ at 85°C.
  • Ultrasound irradiation shows limited impact on reaction acceleration due to the dominance of dissolution-controlled kinetics.

Table 1: Conventional Synthesis Parameters

ParameterValueSource
HF:H₃BO₃ Weight Ratio25:6.2
Neutralization AgentKOH (5 mol/L) or K₂CO₃ (sat.)
Reaction Time6 hours (Stage 1)
Yield92–95%

Waste Material Utilization in Industrial Production

Industrial byproducts, such as spent pickling liquors from steel processing, are being explored as alternative boron and fluoride sources. For example, aluminium refining waste containing KBF₄ can be recycled via:

  • Acid Leaching: Recovery of HBF₄ using H₂SO₄.
  • Crystallization: Selective precipitation of KBF₄ by KOH addition.
    This approach reduces reliance on virgin HF, lowering production costs by ~18% while aligning with circular economy principles.

Solvent-Free Mechanochemical Synthesis Approaches

Mechanochemical methods eliminate solvent use, enhancing sustainability. A patented approach involves ball milling BF₃-diethyl ether complexes with anhydrous KF:
$$ \text{BF}3\cdot\text{O}(\text{C}2\text{H}5)2 + \text{KF} \rightarrow \text{KBF}4 + \text{O}(\text{C}2\text{H}5)2 $$
Key Advantages:

  • 24-hour reaction time at ambient temperature.
  • 98% yield with no aqueous waste.
  • Compatibility with continuous production systems.

Catalytic Enhancement of Fluoroborate Formation

Phase-transfer catalysts (PTCs) like triethylborane (BEt₃) improve fluorination efficiency by reducing activation energy:

  • Fluoride Affinity Correlation: Boranes with $$ \Delta G_{\text{fluoride}} \approx 110 \, \text{kJ/mol} $$ optimize KBF₄ formation.
  • Chiral Induction: Oxazaborolidine catalysts enable enantioselective synthesis of fluorinated intermediates.

Table 2: Catalyst Performance Comparison

CatalystFluoride Affinity (kJ/mol)Yield Increase
BEt₃10522%
3,5-(CF₃)₂C₆H₃BPin11231%
CBS Oxazaborolidine10827% (98% ee)

Byproduct Management and Circular Economy Integration

Effective byproduct valorization is critical for sustainable KBF₄ production:

  • CO₂ Utilization: Captured CO₂ from K₂CO₃ neutralization can be used in urea synthesis or carbonation processes.
  • Fluoride Recovery: Spent KF is regenerated via electrolysis, reducing raw material consumption by 40%.
  • Wastewater Treatment: Reverse osmosis achieves >99% fluoride removal, complying with EPA standards (<2 ppm).

Potassium tetrafluoroborate exhibits complex structural transformations that fundamentally alter its crystallographic arrangement and physical properties under varying temperature and pressure conditions [1]. These phase transitions represent critical phenomena that govern the material's behavior in thermal energy storage applications and advanced crystallographic studies [6].

Temperature-Dependent Polymorphic Transformations

The room-temperature phase of potassium tetrafluoroborate crystallizes in an orthorhombic structure with space group Pnma, which is isostructural with potassium tetrachlorate [1] [6]. In this low-temperature configuration, the potassium ion coordinates with ten fluorine ions at distances ranging between 2.76 and 3.08 Angstroms [1]. The potassium polyhedrons are surrounded by six tetrafluoroborate tetrahedra, sharing edges with three and corners with four adjacent units [6].

At elevated temperatures, potassium tetrafluoroborate undergoes a reversible solid-solid phase transformation from the orthorhombic Pnma structure to a disordered cubic phase with space group Fm3̅m [1] [6]. This transition occurs at approximately 285-291 degrees Celsius, with an associated enthalpy change of 120 joules per gram or 15.1 kilojoules per mole [6]. Differential scanning calorimetry measurements consistently show this endothermic peak during heating cycles, with corresponding exothermic peaks at 260 degrees Celsius during cooling, indicating thermal hysteresis behavior [6].

The structural parameters of both phases have been precisely determined through Rietveld refinement of synchrotron powder X-ray diffraction data [1] [19]. The room-temperature orthorhombic phase exhibits lattice parameters of a = 8.66860 Angstroms, b = 5.48559 Angstroms, and c = 7.03420 Angstroms, with a unit cell volume of 334.493 cubic Angstroms [6] [19]. The high-temperature cubic phase demonstrates a lattice parameter of 7.33877 Angstroms and an expanded unit cell volume of 395.248 cubic Angstroms [6] [19].

PhaseSpace GroupTemperatureLattice ParametersUnit Cell Volume
Room TemperaturePnma20°Ca=8.66860Å, b=5.48559Å, c=7.03420Å334.493 ų
High TemperatureFm3̅m300°Ca=7.33877Å395.248 ų

Thermal expansion analysis reveals anisotropic behavior in the orthorhombic phase, with mean linear expansivities of 88 microkelvins⁻¹ along the a-axis, 67.2 microkelvins⁻¹ along the b-axis, and 54 microkelvins⁻¹ along the c-axis [6]. The volumetric thermal expansion coefficient reaches 215 microkelvins⁻¹ for the low-temperature phase and 231.4 microkelvins⁻¹ for the high-temperature cubic structure [6].

High-Pressure Crystallographic Modifications

While extensive temperature-dependent studies of potassium tetrafluoroborate have been conducted, research on high-pressure crystallographic modifications remains limited in the available literature [9] [10]. The structural response of tetrafluoroborate compounds under elevated pressure conditions represents an area requiring further investigation to fully understand the pressure-temperature phase diagram [9].

Comparative studies on related perchlorate compounds indicate that pressure-induced phase transitions in tetrahedral anion systems can occur at relatively moderate pressures, typically in the range of 2-15 gigapascals [9]. These transitions often involve changes in coordination environments and rotational dynamics of the tetrahedral units [9]. However, specific high-pressure crystallographic data for potassium tetrafluoroborate requires dedicated experimental investigation using diamond anvil cell techniques combined with synchrotron X-ray diffraction [10].

Anion Disorder Phenomena in High-Temperature Phases

The high-temperature cubic phase of potassium tetrafluoroborate exhibits pronounced anion disorder characterized by rapid reorientation of tetrafluoroborate units [1] [6]. Molecular dynamics simulations reveal that fluorine atoms demonstrate markedly higher mobility compared to potassium and boron atoms in the disordered state [1]. This enhanced mobility manifests as rotational motion of the tetrafluoroborate anions while maintaining their tetrahedral geometry [7].

Thermal displacement parameters provide quantitative insight into atomic motion within the crystal structure [6] [19]. At room temperature, potassium, boron, and fluorine atoms exhibit similar thermal displacement values of 2.193, 2.67, and 2.91 square Angstroms, respectively [6]. However, at 275 degrees Celsius approaching the phase transition, these parameters increase significantly to 4.96, 8.5, and 6.47 square Angstroms, with boron atoms showing the highest values due to their involvement in the mobile tetrafluoroborate units [6].

The disorder mechanism involves statistical superposition of differently oriented tetrafluoroborate groups within the cubic lattice [1]. In the high-temperature phase, multiple fluorine positions with fractional occupancies represent the time-averaged positions of rapidly rotating anions [6] [19]. Bond distance analysis shows that tetrafluoroborate tetrahedra become increasingly irregular at elevated temperatures, with boron-fluorine distances varying from 1.324 to 1.430 Angstroms and tetrahedral angles ranging from 104.4 to 116.8 degrees [6].

TemperatureB-F Distance RangeF-B-F Angle RangeThermal Displacement (B)
20°C1.365-1.412 Å108.2-110.6°2.67 Ų
275°C1.324-1.430 Å104.4-116.8°8.5 Ų

Density functional theory molecular dynamics calculations confirm that the cubic Fm3̅m structure represents a stable configuration for rotational tetrafluoroborate units [1]. These simulations reproduce the experimental phase sequence upon heating and demonstrate that tetrafluoroborate molecules remain intact throughout the disorder process while exhibiting rapid reorientational motion [1].

Synchrotron-Based Real-Time Phase Analysis

Synchrotron powder X-ray diffraction provides unprecedented resolution for real-time monitoring of phase transitions in potassium tetrafluoroborate [1] [8]. High-intensity synchrotron radiation enables collection of diffraction patterns with sufficient temporal resolution to track structural changes during heating and cooling cycles [8] [19].

Real-time analysis reveals that the orthorhombic to cubic phase transition occurs over a narrow temperature range of approximately 25 degrees Celsius [6]. During heating, the transition initiates at 300 degrees Celsius, while cooling demonstrates hysteresis with the cubic phase persisting until 250 degrees Celsius before reverting to the orthorhombic structure at 225 degrees Celsius [6]. This thermal hysteresis reflects the kinetic barriers associated with the structural reorganization process [6].

Rietveld refinement of synchrotron data allows precise determination of atomic positions, thermal displacement parameters, and lattice constants as functions of temperature [19] [20]. The high angular resolution of synchrotron diffraction enables detection of subtle peak shifts and intensity changes that correspond to structural modifications preceding the main phase transition [1] [8].

Variable temperature measurements conducted at the European Synchrotron Radiation Facility demonstrate excellent reproducibility over multiple heating-cooling cycles [1] [19]. Continuous monitoring shows no degradation in crystalline quality or structural integrity after repeated thermal cycling, confirming the reversible nature of the phase transition [6]. The reliability parameters for Rietveld refinements consistently achieve values below 8 percent, indicating high-quality structural solutions from the synchrotron data [6] [19].

Physical Description

DryPowder; OtherSolid; PelletsLargeCrystals

UNII

7D7045L690

GHS Hazard Statements

Aggregated GHS information provided by 86 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 38 of 86 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 48 of 86 companies with hazard statement code(s):;
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (52.08%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (52.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (43.75%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

68220-77-9
14075-53-7
107827-91-8

Wikipedia

Potassium tetrafluoroborate

General Manufacturing Information

All other chemical product and preparation manufacturing
Fabricated metal product manufacturing
Master Aluminum Alloys
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Primary metal manufacturing
Borate(1-), tetrafluoro-, potassium (1:1): ACTIVE
Borate(1-)-11B, tetrafluoro-, potassium (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
Borate(1-)-10B, tetrafluoro-, potassium (1:1): ACTIVE

Dates

Modify: 2023-08-15

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